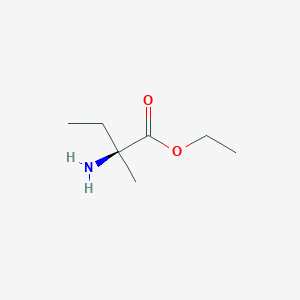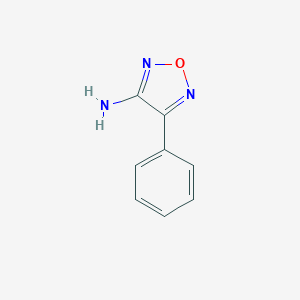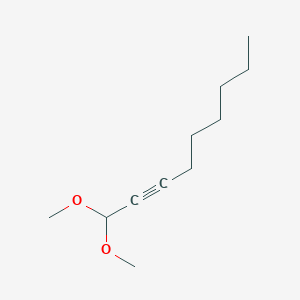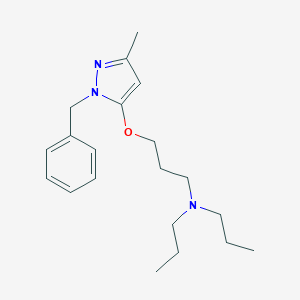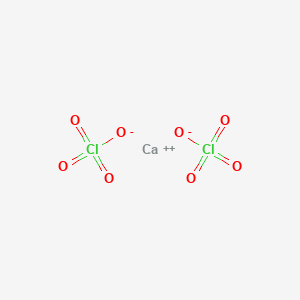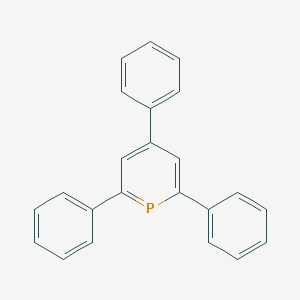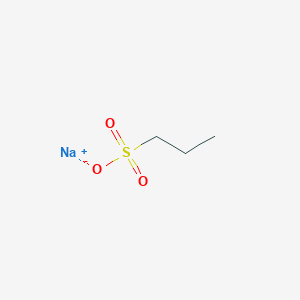
Sodium propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium propanesulphonate (NaPS) is a salt of the anionic surfactant propanesulphonic acid. It is a white, odorless, water-soluble solid or powder, with a molecular weight of 241.2 g/mol. NaPS is a versatile compound that has a wide range of applications in the fields of science and technology, including analytical chemistry, biochemistry, and pharmaceuticals. It is used as a surfactant, emulsifier, and dispersing agent in various industrial and laboratory applications. NaPS has also been studied for its potential use in medical applications, including as an antifungal agent and for its anti-inflammatory and antifibrotic properties.
Scientific Research Applications
Synthesis of Surfactants and Hydrophilic Polymers : Sodium propanesulphonate derivatives have been used in the synthesis of 14C-labelled surfactants and hydrophilic polymer propanesulphonates. These compounds are synthesized efficiently in one step and have applications in surfactant and polymer research (Hodgson & Tinley, 1985).
Conducting Polymer Synthesis : Sodium 3-(3-thienyl)propanesulphonate has been utilized in the direct synthesis of a self-doped conducting polymer. This polymer, formed in an aqueous medium, shows self-doped behavior both in water and as a solid film and has a high molecular weight distribution (Ikenoue et al., 1990).
Chromatography Applications : this compound derivatives, like sodium 1-butanesulphonate, are used in reversed-phase ion-pair chromatography. Their presence affects the retention of ionic solutes and helps in understanding the retention mechanisms of various drugs and compounds (Bartha et al., 1984).
Polymer Research : this compound is involved in the study of polyelectrolyte complexes, which have significant potential in nanotechnology and material science. For instance, it's used in the study of complexes formed between cationic homopolymers and anionic graft copolymers (Sotiropoulou et al., 2004).
Drug Delivery Systems : Its derivatives, like sodium alginate-co-poly(2-acrylamido-2-methyl propane sulphonic acid) hydrogels, have been explored for controlled drug release applications. These hydrogels show potential for sustained delivery of drugs like diclofenac sodium (Suhail et al., 2021).
Battery Technology : Sodium bis(trifluoromethanesulfonyl)imide, a derivative, is studied for use in sodium-ion batteries. It shows promising results in terms of thermal stability and electrochemical performance, making it relevant for renewable energy storage solutions (Xia et al., 2013).
Environmental Applications : this compound derivatives are used in the synthesis of superabsorbent hydrogels, which have applications in environmental remediation, particularly in adsorbing heavy metals from aqueous solutions (Wang et al., 2018).
Safety and Hazards
Future Directions
While specific future directions for Sodium propanesulphonate are not well-documented, there is ongoing research into the use of sodium-based compounds in various applications. For instance, rechargeable seawater batteries, which transform seawater into renewable energy, are being explored as a potential energy storage and seawater desalination solution . Sodium-ion batteries are also emerging as a viable alternative to lithium-ion battery technology .
properties
| { "Design of the Synthesis Pathway": "Sodium propanesulphonate can be synthesized by the reaction of propanesulphonic acid with sodium hydroxide.", "Starting Materials": ["Propanesulphonic acid", "Sodium hydroxide"], "Reaction": [ "Dissolve propanesulphonic acid in water", "Add sodium hydroxide solution slowly to the propanesulphonic acid solution with stirring", "Heat the reaction mixture at 50-60°C for 2-4 hours", "Cool the reaction mixture and filter the precipitated sodium propanesulphonate", "Wash the precipitate with cold water and dry it in vacuum" ] } | |
CAS RN |
14533-63-2 |
Molecular Formula |
C3H8NaO3S |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
sodium;propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S.Na/c1-2-3-7(4,5)6;/h2-3H2,1H3,(H,4,5,6); |
InChI Key |
MQVMJSWYKLYFIG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCS(=O)(=O)O.[Na] |
Other CAS RN |
14533-63-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Propanesulfonic Acid Sodium Salt?
A1: The molecular formula of 1-Propanesulfonic Acid Sodium Salt is C3H7NaO3S, and its molecular weight is 162.14 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have characterized 1-Propanesulfonic Acid Sodium Salt using FTIR and 1H NMR spectroscopy. [, , , , , , , ] These techniques provide information about the functional groups present and the arrangement of atoms within the molecule.
Q3: How does the presence of 1-Propanesulfonic Acid Sodium Salt affect the properties of hydrogels?
A3: Incorporating 1-Propanesulfonic Acid Sodium Salt into hydrogels can significantly impact their properties. For instance, it can enhance swelling in aqueous solutions due to its hydrophilic nature. [, , ] It can also influence the mechanical strength and elasticity of hydrogels. [, ]
Q4: Can 1-Propanesulfonic Acid Sodium Salt be used to modify the surface properties of materials?
A4: Yes, it has been successfully employed to create "clickable" surfaces on poly(vinylidene fluoride) membranes. [] This allows for further functionalization of the membrane, expanding its potential applications.
Q5: How is 1-Propanesulfonic Acid Sodium Salt utilized in oil recovery applications?
A5: It serves as a monomer in the synthesis of amphoteric terpolymers, which exhibit excellent viscosifying properties in high-salinity brines. [, , ] These terpolymers are promising candidates for enhanced oil recovery, particularly in challenging reservoir conditions.
Q6: What role does 1-Propanesulfonic Acid Sodium Salt play in biosensor development?
A6: Research shows it can be utilized in the fabrication of photosensors by immobilizing Photosystem I protein complexes onto gold electrodes. [] This highlights its potential in developing bio-based sensing devices.
Q7: Are there any applications of 1-Propanesulfonic Acid Sodium Salt in textile industry?
A7: Yes, it has shown promise in enhancing the adhesion of cornstarch to polylactic acid (PLA) fibers, potentially improving PLA sizing processes in textiles. []
Q8: Can 1-Propanesulfonic Acid Sodium Salt be used for environmental remediation?
A8: Research suggests its potential in removing methylene blue dye from aqueous solutions through adsorption by hydrogels containing the compound. [, ] This highlights its possible application in wastewater treatment.
Q9: Does 1-Propanesulfonic Acid Sodium Salt have any applications in nanotechnology?
A9: Yes, it plays a role in synthesizing silver nanoparticles with controlled optical properties. [] These nanoparticles can then be utilized for heavy metal detection in water, demonstrating their potential in environmental monitoring.
Q10: Is there ongoing research on improving the performance of 1-Propanesulfonic Acid Sodium Salt in specific applications?
A10: Yes, researchers are actively exploring modifications to enhance its functionality. For example, studies investigate combining it with other materials like clay minerals to improve the mechanical properties of preformed particle gels used in oil recovery. []
Q11: What are the potential environmental impacts of using 1-Propanesulfonic Acid Sodium Salt?
A11: While the research papers provided don't delve deep into the environmental impact, it's crucial to consider the potential effects of its production, use, and disposal. Further research is needed to assess its biodegradability and ecotoxicological effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



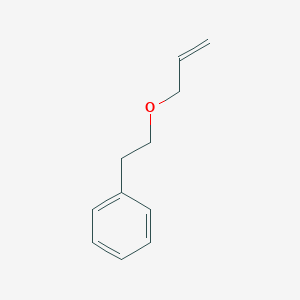
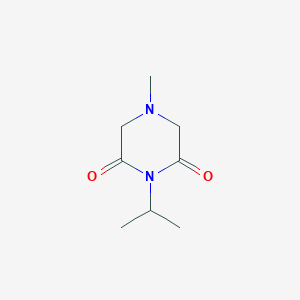
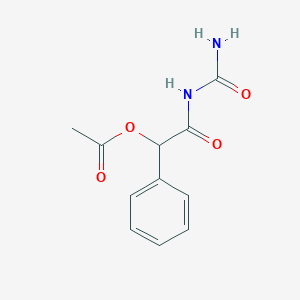
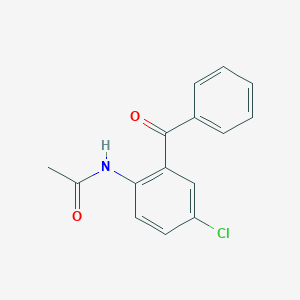

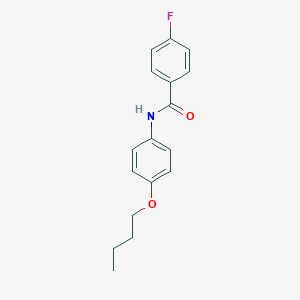
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)

